molecular formula C10H18F2N2O2 B1529572 1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine CAS No. 1363382-43-7

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Cat. No.: B1529572
CAS No.: 1363382-43-7
M. Wt: 236.26 g/mol
InChI Key: CUWZDIJQVDKWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine is a useful research compound. Its molecular formula is C10H18F2N2O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that boc-protected amines, such as this compound, are often used in the synthesis of peptides . Therefore, it’s possible that the compound could interact with various biological targets depending on the specific peptide being synthesized.

Mode of Action

The compound “1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases . The Boc group can be cleaved under anhydrous acidic conditions , allowing the amine to interact with its targets.

Biochemical Pathways

The specific biochemical pathways affected by “this compound” would depend on the specific peptide being synthesized. The boc group itself is involved in the synthesis of boc-protected amines and amino acids . This process is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .

Result of Action

The result of the action of “this compound” would depend on the specific peptide being synthesized and its biological targets. The cleavage of the boc group under anhydrous acidic conditions would result in the release of the protected amine, allowing it to interact with its targets.

Action Environment

The action of “this compound” can be influenced by various environmental factors. For example, the Boc group is stable towards most nucleophiles and bases , but can be cleaved under anhydrous acidic conditions . Therefore, the pH and the presence of water can significantly influence the compound’s action. Additionally, the presence of certain catalysts can facilitate the protection and deprotection of amines .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)-3,3-difluorocyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-8(2,3)16-7(15)14-9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZDIJQVDKWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine
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1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine
Reactant of Route 3
1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine
Reactant of Route 4
1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine
Reactant of Route 5
1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine
Reactant of Route 6
1-(Boc-amino)-3,3-difluorocyclobutane-1-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.